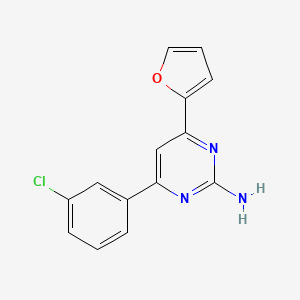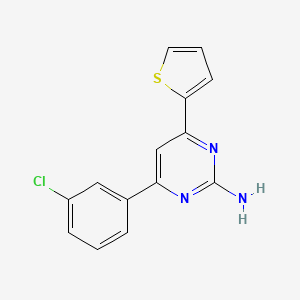
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine, commonly referred to as CPP-2A, is a synthetic organic compound belonging to the pyrimidine class of compounds. It is a small molecule that has been studied extensively for its potential applications in pharmaceuticals and biomedicine. In particular, CPP-2A has been investigated for its ability to interact with and modulate the activity of various proteins and enzymes.
Mécanisme D'action
CPP-2A is thought to modulate the activity of proteins and enzymes by binding to specific sites on their surfaces. It has been shown to interact with the active site of acetylcholinesterase and to inhibit its activity. CPP-2A has also been shown to bind to the active site of PAR2 and to modulate its activity. In addition, CPP-2A has been shown to interact with other proteins, such as the G-protein coupled receptors, and to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of CPP-2A are not yet fully understood. However, it has been shown to modulate the activity of various proteins and enzymes, which could potentially lead to changes in the levels of various neurotransmitters and hormones in the body. In addition, CPP-2A has been shown to interact with various receptors, which could potentially lead to changes in the activity of various signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
CPP-2A is a relatively simple molecule that can be easily synthesized in the laboratory. This makes it an attractive option for use in various scientific experiments. However, CPP-2A is not a natural product and its effects on various biochemical and physiological processes are not yet fully understood. Therefore, it is important to consider the potential risks associated with using CPP-2A in experiments before proceeding.
Orientations Futures
There are a number of potential future directions for further research on CPP-2A. These include investigating its effects on various biochemical and physiological processes, such as neurotransmitter and hormone levels, as well as its interactions with various receptors and signaling pathways. In addition, further research could be conducted to investigate the potential therapeutic applications of CPP-2A, such as its use as a potential drug to treat various diseases. Finally, research could be conducted to investigate the potential toxicity of CPP-2A and its potential for drug interactions.
Méthodes De Synthèse
CPP-2A is synthesized by a multi-step process that involves the reaction of 4-chlorophenol and 3-chlorophenol with 1,3-diaminopropane. The reaction is catalyzed by hydrochloric acid and yields a crude product that is then purified by recrystallization. This method is relatively simple and has been successfully used to synthesize CPP-2A in a variety of different forms, including the free base, the hydrochloride salt, and the dihydrochloride salt.
Applications De Recherche Scientifique
CPP-2A has been studied extensively for its potential applications in scientific research. It has been used in various studies to investigate the effects of protein-protein interactions, enzyme activity, and receptor binding. In particular, CPP-2A has been used to study the activity of the enzyme acetylcholinesterase, which is involved in the regulation of acetylcholine levels in the brain. CPP-2A has also been used to investigate the effects of protein-protein interactions on the activity of various enzymes, such as the protease-activated receptor-2 (PAR2).
Propriétés
IUPAC Name |
4-(2-chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3/c17-11-5-3-4-10(8-11)14-9-15(21-16(19)20-14)12-6-1-2-7-13(12)18/h1-9H,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPRHGUZUCBRNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC(=C2)C3=CC(=CC=C3)Cl)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chlorophenyl)-6-(3-chlorophenyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














